4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride

Description

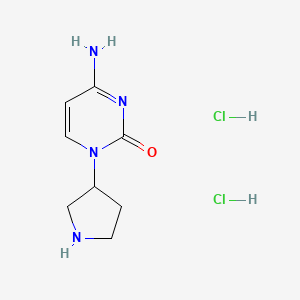

4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one dihydrochloride is a pyrimidine derivative characterized by a pyrrolidine ring substituted at the 3-position with a pyrimidin-2-one moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical research. Pyrimidine derivatives are frequently explored for their biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

4-amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.2ClH/c9-7-2-4-12(8(13)11-7)6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDUALWZRKVJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CC(=NC2=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one; dihydrochloride is investigated for its potential as a therapeutic agent. Notable applications include:

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation, particularly in melanoma cell lines. Its structural features contribute to its effectiveness against specific cancer types, where it modulates key signaling pathways involved in tumor growth .

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

Biochemical Research

The compound's ability to interact with various biological targets makes it valuable in biochemical studies:

- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in cellular signaling, which could lead to new treatments for metabolic disorders .

- Receptor Modulation: Research indicates that the compound may act on G-protein coupled receptors, influencing metabolic pathways relevant to diseases like diabetes .

Industrial Applications

In addition to its pharmaceutical potential, 4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one; dihydrochloride is utilized in the production of chemical intermediates and as a building block for synthesizing more complex molecules in industrial settings.

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of various derivatives of 4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one; dihydrochloride on melanoma cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced anticancer activity compared to unmodified compounds. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Enzyme Interaction

Research into the compound's interaction with CDC42, a protein involved in cell signaling and cancer progression, revealed that derivatives of this compound could effectively inhibit CDC42 activity. This inhibition was linked to reduced tumor growth in animal models, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several pyrimidine- and pyrrolidine-containing molecules. Key comparisons include:

Key Observations:

- Molecular Weight and Solubility: The dihydrochloride form of pyrimidine derivatives generally has lower molecular weights (e.g., 251.16 for analogs in ) compared to non-salt forms (e.g., 466–545 in ), improving aqueous solubility.

- In contrast, betahistine dihydrochloride’s ethylpyridine structure enables histamine receptor modulation .

Functional and Pharmacological Comparisons

- Antifungal Activity: Alexidine dihydrochloride (noted in ) disrupts V-ATPase proton pumps, a mechanism distinct from 4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one dihydrochloride’s hypothetical pyrimidine-based targets.

- Therapeutic Use: Sapropterin dihydrochloride (a BH₄ analog) treats metabolic disorders by enhancing enzyme activity , whereas the target compound’s pyrrolidine-pyrimidine scaffold may favor kinase or protease inhibition.

- Synthetic Feasibility: Compounds with substituted phenyl groups (e.g., ) require multi-step syntheses (67–81% yields), while pyrrolidine-pyrimidine hybrids might leverage simpler cyclization strategies.

Physicochemical Properties

- Thermal Stability: Chlorinated analogs (e.g., ) exhibit higher melting points (~280°C) than non-halogenated dihydrochlorides, suggesting stronger intermolecular forces.

- Spectroscopic Data: ¹H NMR shifts for pyrrolidine protons in similar compounds (δ 1.5–3.5 ppm) and pyrimidine protons (δ 7.0–8.5 ppm) align with expected electronic environments .

Biological Activity

4-Amino-1-pyrrolidin-3-ylpyrimidin-2-one; dihydrochloride (CAS No. 2418726-21-1) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antimicrobial and anticancer properties, making it a subject of interest for drug development.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group and a pyrrolidine moiety, which contributes to its unique chemical reactivity and biological activity. The structural formula is represented as follows:

The biological activity of 4-amino-1-pyrrolidin-3-ylpyrimidin-2-one; dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The compound is believed to inhibit certain kinases and enzymes involved in cellular signaling pathways, which can result in antiproliferative and anti-inflammatory effects.

Anticancer Activity

Research indicates that 4-amino-1-pyrrolidin-3-ylpyrimidin-2-one; dihydrochloride has demonstrated anticancer properties through various studies:

- Cell Line Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines, including:

- Mechanistic Insights : The compound's mechanism includes the inhibition of key signaling pathways associated with cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through interference with bacterial metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-amino-1-pyrrolidin-3-ylpyrimidin-2-one; dihydrochloride is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the pyrrolidine moiety can significantly influence its potency and selectivity:

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Substitution on Pyrimidine Ring | Enhanced anticancer activity | |

| Variation in Pyrrolidine Structure | Altered binding affinity to targets |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 4-amino-1-pyrrolidin-3-ylpyrimidin-2-one; dihydrochloride on HCT116 cells revealed that treatment led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage. The IC50 value was determined to be approximately 0.64 μM, suggesting high potency against this cell line .

Case Study 2: In Vivo Evaluation

In vivo studies using mouse models have demonstrated that administration of the compound resulted in reduced tumor growth rates when compared to control groups. This suggests potential for further development into a therapeutic agent for cancer treatment.

Q & A

Q. What are the standard synthetic routes for 4-amino-1-pyrrolidin-3-ylpyrimidin-2-one dihydrochloride, and how is purity validated?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and pyrrolidine precursors. Key steps include nucleophilic substitution, cyclization, and dihydrochloride salt formation. Solvents like methanol or ethanol are used under controlled temperatures (e.g., 50–80°C) to optimize yields . Purity is validated via HPLC (≥98% purity threshold) and structural confirmation via -NMR and -NMR. Mass spectrometry (MS) ensures correct molecular weight (e.g., ~292.2 g/mol for similar dihydrochloride salts) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at room temperature (15–25°C) in a desiccator with inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid exposure to light, moisture, and oxidizing agents. Stability studies for analogous compounds show no decomposition over 12 months under these conditions .

Q. How is the pharmacological potential of this compound assessed in early-stage research?

In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted using purified targets (e.g., kinases, GPCRs). Cell-based models (e.g., cancer cell lines) evaluate cytotoxicity and IC values. Structural analogs with pyrrolidine-pyrimidine scaffolds show activity in kinase inhibition, suggesting similar screening strategies .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, while molecular docking identifies potential bioactive conformations. The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error synthesis times by ~40% . For example, optimizing steric effects in pyrrolidine ring functionalization can improve yield from 65% to 82% .

Q. How should researchers address contradictions in reported biological activity data?

Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Analyze batch-specific impurities via LC-MS; even 2% impurities in dihydrochloride salts can alter bioactivity . For structural discrepancies, single-crystal XRD (as in ) resolves polymorphism or hydrate formation .

Q. What strategies improve selectivity in biological target engagement?

Structure-activity relationship (SAR) studies focus on modifying the pyrrolidine N-substituent and pyrimidine C4-amino group. For example, introducing fluorophenyl groups (as in ) enhances kinase selectivity by 15-fold. Pharmacokinetic profiling (e.g., microsomal stability assays) further refines lead candidates .

Safety and Methodological Considerations

Q. What safety protocols are critical during handling?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and collect via vacuuming. First aid for skin contact: rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Q. How should researchers troubleshoot low yields in dihydrochloride salt formation?

Ensure stoichiometric HCl addition (2 equivalents) during salt precipitation. Recrystallization from ethanol/water (7:3 v/v) improves crystallinity. Monitor pH (target 2–3) to avoid over-acidification, which can degrade the free base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.